Cas no 1077-94-7 (5-Bromo-1H-indazole-3-carboxylic Acid)

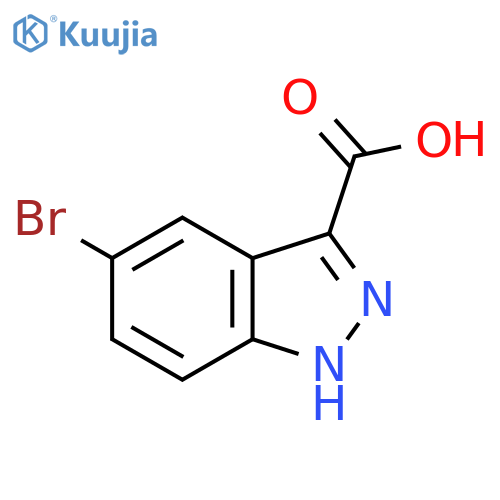

1077-94-7 structure

商品名:5-Bromo-1H-indazole-3-carboxylic Acid

5-Bromo-1H-indazole-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-1H-indazole-3-carboxylic acid

- 1H-INDAZOLE-3-CARBOXYLIC ACID, 5-BROMO-

- 5-BROMOINDAZOLE-3-CARBOXYLIC ACID

- 5-BROMO-3-INDAZOLECARBOXYLIC ACID

- 5-BroMo-1H-indazole-3-car...

- 5-Bromo-3-carboxy-1H-indazole

- 5-broMo-1H-indazol-3-carboxylic acid

- 5-Bromo-1H-indazole-3-carboxylicacid

- 1H-INDAZOLE-3-CARBOXYLIC ACID,5-BROMO-

- PubChem7817

- KSC173Q5B

- AMJVXOOGGBPVCZ-UHFFFAOYSA-N

- BCP23478

- STK894295

- RW1889

- BBL021582

- SBB067597

- PB23419

- RP

- 5-Bromo-2h-indazole-3-carbo

- 5-bromanyl-1H-indazole-3-carboxylic acid

- 5-bromo-1H-indazole-3-carboxylic acid, AldrichCPR

- 5-Bromo-2h-indazole-3-carboxylic acid

- MFCD05663979

- FS-2930

- FT-0604115

- EN300-70553

- 1077-94-7

- AM84330

- AKOS005144151

- W-204645

- G10168

- AC-24733

- A801756

- Z1134126538

- SCHEMBL260615

- SY039919

- ADENYLYL(3>5)CYTIDINEFREEACID

- DTXSID40428123

- CS-W019742

- 2877674-45-6

- DB-026323

- 5-Bromo-1H-indazole-3-carboxylic Acid

-

- MDL: MFCD05663979

- インチ: 1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13)

- InChIKey: AMJVXOOGGBPVCZ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)C(C(=O)O)=NN2

計算された属性

- せいみつぶんしりょう: 239.95344g/mol

- ひょうめんでんか: 0

- XLogP3: 2.1

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 回転可能化学結合数: 1

- どういたいしつりょう: 239.95344g/mol

- 単一同位体質量: 239.95344g/mol

- 水素結合トポロジー分子極性表面積: 66Ų

- 重原子数: 13

- 複雑さ: 224

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 4

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.946

- ゆうかいてん: 289-292°C

- ふってん: 493.4°C at 760 mmHg

- フラッシュポイント: 252.2°C

- 屈折率: 1.766

- PSA: 65.98000

- LogP: 2.02360

5-Bromo-1H-indazole-3-carboxylic Acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険カテゴリコード: 22

- セキュリティの説明: S22-S26-S36/37/39

-

危険物標識:

- セキュリティ用語:S22-26-36/37/39

- リスク用語:R22

- ちょぞうじょうけん:Sealed in dry,2-8°C

5-Bromo-1H-indazole-3-carboxylic Acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Bromo-1H-indazole-3-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB170722-1 g |

5-Bromo-1H-indazole-3-carboxylic acid, 95%; . |

1077-94-7 | 95% | 1 g |

€74.20 | 2023-07-20 | |

| Enamine | EN300-70553-0.05g |

5-bromo-1H-indazole-3-carboxylic acid |

1077-94-7 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065708-5g |

5-Bromo-1H-indazole-3-carboxylic acid |

1077-94-7 | 97% | 5g |

¥204.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065708-25g |

5-Bromo-1H-indazole-3-carboxylic acid |

1077-94-7 | 97% | 25g |

¥630.00 | 2024-08-09 | |

| Chemenu | CM105649-10g |

5-bromo-1H-indazole-3-carboxylic acid |

1077-94-7 | 97% | 10g |

$60 | 2023-11-25 | |

| Chemenu | CM105649-25g |

5-bromo-1H-indazole-3-carboxylic acid |

1077-94-7 | 97% | 25g |

$146 | 2023-11-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02049-100G |

5-bromo-1H-indazole-3-carboxylic acid |

1077-94-7 | 97% | 100g |

¥ 6,105.00 | 2023-03-31 | |

| Ambeed | A247262-5g |

5-Bromo-1H-indazole-3-carboxylic acid |

1077-94-7 | 97% | 5g |

$20.0 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065708-1g |

5-Bromo-1H-indazole-3-carboxylic acid |

1077-94-7 | 97% | 1g |

¥49.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D914518-25g |

5-Bromoindazole-3-carboxylic Acid |

1077-94-7 | 97% | 25g |

$105 | 2024-07-20 |

1077-94-7 (5-Bromo-1H-indazole-3-carboxylic Acid) 関連製品

- 1621-91-6(1H-pyrazole-5-carboxylic acid)

- 402-61-9(AS057278)

- 1201-24-7(5-Methyl-1h-indazole-3-carboxylic acid)

- 4027-57-0(Ethyl 5-methyl-1H-pyrazole-3-carboxylate)

- 4498-67-3(Indazole-3-carboxylic acid)

- 1077-96-9(5-Fluoro-1H-indazole-3-carboxylic acid)

- 3176-62-3(3-Methyl-1H-indazole)

- 2164-61-6(Pyridazine-3-carboxylic acid)

- 704-91-6(1H-Indazole-6-carboxylic acid)

- 5235-10-9(1H-Indazole-3-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1077-94-7)5-Bromo-1H-indazole-3-carboxylic Acid

清らかである:99%

はかる:100g

価格 ($):255.0